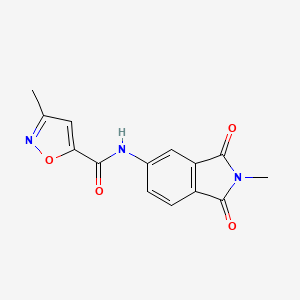

3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide” is a novel phthalimide derivative . It is synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .

Molecular Structure Analysis

The molecular structure of “3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide” is determined using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . These techniques provide detailed information about the atomic-level structure of the molecule, including the positions of the atoms, the lengths and types of chemical bonds, and the overall shape of the molecule.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide” include the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . This reaction is part of the broader field of isoxazole synthesis, which often involves (3 + 2) cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide” can be inferred from its molecular structure and the techniques used to elucidate it. For example, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra provide information about the chemical bonds and functional groups present in the molecule .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

These compounds have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promising results in the development of therapeutic agents .

Herbicides

The compound has potential applications in the field of agriculture as a herbicide . This could be due to its chemical structure and reactivity .

Colorants and Dyes

The compound can be used in the production of colorants and dyes . This is likely due to its aromatic nature and the presence of carbonyl groups .

Polymer Additives

The compound can be used as an additive in polymers . This could enhance the properties of the polymer, such as its durability and resistance to environmental factors .

Organic Synthesis

The compound can be used in organic synthesis . Its unique structure and reactivity make it a valuable component in various synthetic strategies .

Photochromic Materials

The compound has potential applications in the development of photochromic materials . These materials change color in response to light, and this compound could contribute to that property .

Antiviral Activity

Indole derivatives, which include this compound, have shown various biological activities, including antiviral activity . This makes them potential candidates for the development of new antiviral drugs .

Anti-inflammatory Activity

Similar compounds have been synthesized and evaluated for their anti-inflammatory activity . This suggests that “3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide” could also have potential anti-inflammatory applications .

Mecanismo De Acción

Target of Action

The compound, 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide, is an aromatic compound characterized by an isoindoline nucleus . The indole scaffold, a key component of this compound, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which share a similar structure to this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound is known to be a solid powder at room temperature and can dissolve in some organic solvents, such as ethanol and dimethylformamide , which may influence its bioavailability.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Action Environment

The compound is a solid powder at room temperature and can dissolve in some organic solvents, such as ethanol and dimethylformamide . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent conditions.

Propiedades

IUPAC Name |

3-methyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c1-7-5-11(21-16-7)12(18)15-8-3-4-9-10(6-8)14(20)17(2)13(9)19/h3-6H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIMVFQTDXKJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohex-3-en-1-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2813933.png)

![1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2813935.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813939.png)

![2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2813940.png)

![1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine](/img/structure/B2813941.png)

![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)

![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)

![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)

![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)